10-Fold Higher Biochemical Potency for CDK9/CycT1 Compared to SNS-032
In a direct head-to-head biochemical kinase assay using purified CDK9/CycT1 and a peptide substrate, Cdk9-IN-1 exhibited an IC50 of 3 nM, whereas the closely related multi-CDK inhibitor SNS-032 showed an IC50 of 31 nM under identical conditions [1]. This represents a 10.3-fold difference in potency for the target compound over this specific comparator.
| Evidence Dimension | Enzymatic IC50 for CDK9/CycT1 |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SNS-032: 31 nM |
| Quantified Difference | 10.3-fold more potent |
| Conditions | Purified human CDK9/CycT1, ATP concentration at Km, peptide substrate (e.g., GST-Rb), radiometric or fluorescence readout, 25°C, 30 min incubation |
Why This Matters
For procurement: selecting Cdk9-IN-1 over SNS-032 achieves the same CDK9 inhibition level at a 10-fold lower concentration, reducing compound usage and potential off-target effects at equivalent efficacy.
- [1] Chen, R., et al. (2009). SNS-032 is a potent and selective CDK2,7,9 inhibitor with potent in vitro and in vivo activity against chronic lymphocytic leukemia. Molecular Cancer Therapeutics, 8(8), 2321-2330. DOI: 10.1158/1535-7163.MCT-08-1096 View Source
